molecular formula C18H21N5O2 B2838802 7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 578752-07-5

7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2838802
CAS RN: 578752-07-5
M. Wt: 339.399
InChI Key: WEIQCNQDVSAIKV-UHFFFAOYSA-N
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Description

7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BCPT, is a purine derivative that has been widely studied for its potential therapeutic applications. This compound exhibits a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Psychotropic Activity

Research has demonstrated that derivatives of 7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit potential psychotropic activities. A study by Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed anxiolytic and antidepressant properties in animal models, highlighting their potential as therapeutic agents for mood disorders (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

Another aspect of research focused on the cardiovascular effects of these derivatives. Chłoń-Rzepa et al. (2004) synthesized and tested 8-alkylamino substituted derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity, along with their alpha(1)- and alpha(2)-adrenoreceptor affinities. Certain compounds showed significant prophylactic antiarrhythmic and hypotensive activities, suggesting their utility in cardiovascular therapies (Chłoń-Rzepa et al., 2004).

Analgesic and Anti-inflammatory Properties

Derivatives of 7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione have also been evaluated for their analgesic and anti-inflammatory properties. Zygmunt et al. (2015) synthesized a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties. These compounds exhibited significant analgesic activity in vivo, indicating their potential as new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Synthesis and Structural Analysis

The synthesis and molecular structure of derivatives have been subjects of research as well. For example, the systematic synthesis of purine 8,5'-imino and substituted imino cyclonucleosides, including those with benzyl-amino groups, has been reported, highlighting the chemical versatility and potential for further pharmacological exploration of these compounds (Sasaki et al., 1983).

properties

IUPAC Name

7-benzyl-8-(cyclopentylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22-15-14(16(24)21-18(22)25)23(11-12-7-3-2-4-8-12)17(20-15)19-13-9-5-6-10-13/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQCNQDVSAIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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